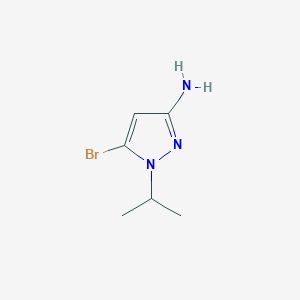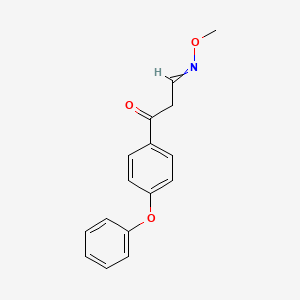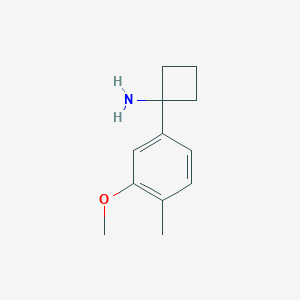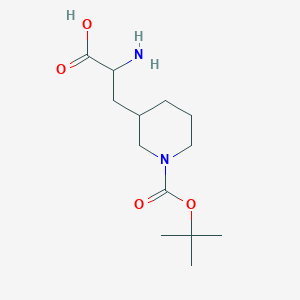![molecular formula C15H22N4 B11727898 N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)
N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina es un compuesto que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina generalmente implica la reacción de 4-(dimetilamino)benzaldehído con 1-etil-3-metil-1H-pirazol-5-amina bajo condiciones específicas. La reacción a menudo se lleva a cabo en presencia de un catalizador y un solvente adecuados, como etanol o metanol, a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reacciones escalables sin solventes, que son ventajosas debido a su mínimo impacto ambiental y rentabilidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar aún más la eficiencia y el rendimiento del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Haluros de alquilo, aminas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir los correspondientes N-óxidos, mientras que la reducción puede producir derivados de aminas .
Aplicaciones Científicas De Investigación
N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad de inducir apoptosis en células cancerosas.
Ciencia de Materiales: Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED) debido a sus propiedades electrónicas.
Investigación Biológica: El compuesto se investiga por su papel en la modulación de vías biológicas y su potencial como sonda bioquímica.
Mecanismo De Acción
El mecanismo de acción de N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina involucra su interacción con objetivos moleculares y vías específicas. En aplicaciones medicinales, el compuesto puede ejercer sus efectos al unirse e inhibir enzimas o receptores clave involucrados en la proliferación y supervivencia celular. Esto puede conducir a la activación de vías apoptóticas y la inducción de muerte celular en células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen:
1-Fenil-3-metil-5-pirazolona: Conocido por sus propiedades antioxidantes.
1-Etil-3-metil-1H-pirazol-5-amina: Un precursor en la síntesis de varios derivados de pirazol.
4,4ʹ-(Arilmetileno)bis(1H-pirazol-5-oles): Estudiados por sus actividades anticancerígenas.
Singularidad
N-{[4-(dimetilamino)fenil]metil}-1-etil-3-metil-1H-pirazol-5-amina es único debido a sus características estructurales específicas, que confieren propiedades electrónicas y estéricas distintas. Estas propiedades lo hacen particularmente adecuado para aplicaciones en química medicinal y ciencia de materiales, donde las interacciones moleculares precisas son cruciales .
Propiedades
Fórmula molecular |
C15H22N4 |
|---|---|
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-5-19-15(10-12(2)17-19)16-11-13-6-8-14(9-7-13)18(3)4/h6-10,16H,5,11H2,1-4H3 |
Clave InChI |
MKSJVPNXVAFQOM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)


![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)




![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)


